![molecular formula C23H19ClN4O2S B2509447 3-(2-chlorophenyl)-5-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide CAS No. 361167-07-9](/img/structure/B2509447.png)
3-(2-chlorophenyl)-5-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a chlorophenyl group, a methyl group, a thieno[3,4-c]pyrazol group, and an isoxazole group. These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and isoxazole rings suggests that the compound would have a rigid, planar structure. The chlorophenyl and methyl groups could potentially influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The pyrazole and isoxazole rings are aromatic and relatively stable, but could potentially undergo reactions at their nitrogen atoms . The chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the polar groups (such as the nitrogen atoms in the pyrazole and isoxazole rings) could influence its solubility, melting point, and other properties .Scientific Research Applications
- Compound 13, in particular, displayed superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
Antileishmanial Activity
Antimalarial Activity
Future Directions
Mechanism of Action
Pyrazolines
are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs . They have been reported to exhibit antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2S/c1-13-6-5-7-15(10-13)28-22(17-11-31-12-19(17)26-28)25-23(29)20-14(2)30-27-21(20)16-8-3-4-9-18(16)24/h3-10H,11-12H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBORUKKORNIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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